molecular formula C8H4BrFN2O B2998268 5-Bromo-8-fluoroquinazolin-4(3H)-one CAS No. 1564917-02-7

5-Bromo-8-fluoroquinazolin-4(3H)-one

Katalognummer B2998268
CAS-Nummer: 1564917-02-7
Molekulargewicht: 243.035
InChI-Schlüssel: KJKYJJRBYPEFPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-8-fluoroquinazolin-4(3H)-one, also known as 5-BFQ, is a novel synthetic compound that has been receiving increased attention due to its potential applications in the fields of biochemistry and physiology. 5-BFQ has been found to possess unique biochemical and physiological effects in laboratory experiments, and its future directions are being explored in scientific research.

Wissenschaftliche Forschungsanwendungen

Improved Synthesis Techniques

Research has focused on improving the synthesis of key intermediates for drug discovery, demonstrating the significance of compounds like "5-Bromo-8-fluoroquinazolin-4(3H)-one" in medicinal chemistry. For instance, the telescoping process was introduced to synthesize a key intermediate, leading to an 18% increase in yield while maintaining purity, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Cytotoxicity and Molecular Docking Studies

Studies have synthesized derivatives based on the quinazoline scaffold, evaluating their cytotoxicity against human cancer cell lines. These compounds, including those structurally related to "5-Bromo-8-fluoroquinazolin-4(3H)-one," have shown significant cytotoxicity, suggesting potential applications in cancer therapy (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Biological Activities and Synthesis of Derivatives

Research on thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives revealed significant antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting remarkable antifungal activity. These findings highlight the potential of quinazoline derivatives in developing new antibacterial and antifungal agents (Abdel‐Wadood et al., 2014).

Synthesis of Fluorinated Heterocycles

The role of fluorinated heterocycles in pharmaceutical and agrochemical industries is underscored by studies focusing on the synthesis of such compounds through rhodium(III)-catalyzed C-H activation. This research paves the way for the development of fluorinated quinazoline derivatives with potential industrial applications (Wu et al., 2017).

Antiviral and Antimicrobial Studies

Quinazoline derivatives have also been evaluated for their antiviral and antimicrobial properties. For example, certain derivatives showed distinct antiviral activity against Herpes simplex and vaccinia viruses, indicating their potential as antiviral agents (Selvam et al., 2010).

Eigenschaften

IUPAC Name

5-bromo-8-fluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-2-5(10)7-6(4)8(13)12-3-11-7/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKYJJRBYPEFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-fluoroquinazolin-4(3H)-one

CAS RN

1564917-02-7
Record name 5-bromo-8-fluoro-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.